N-(3-chloro-4-methylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions using a base like triethylamine or sodium hydroxide.
Procedure: The 3-chloro-4-methylaniline is reacted with 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonyl chloride in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or dimethylformamide, and bases like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.
Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran or ether.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.
Reduction: Formation of amines from the sulfonamide group.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties. Researchers are exploring its use as a lead compound for developing new drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, particularly in the development of pharmaceuticals.
Industrial Applications: The compound is used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets in the cell. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-Chloro-4-methylphenyl)-2-methylpentanamide
Uniqueness
N-(3-chloro-4-methylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is unique due to the presence of both the methoxy and sulfonamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S/c1-11(2)15-10-18(17(23-5)8-13(15)4)24(21,22)20-14-7-6-12(3)16(19)9-14/h6-11,20H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAFCTQPNFVENQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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